1-(Aminomethyl)-6-chloronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-6-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the first carbon of the naphthalene ring and a chlorine atom attached to the sixth carbon
Vorbereitungsmethoden
The synthesis of 1-(Aminomethyl)-6-chloronaphthalene can be achieved through several routes. One common method involves the reaction of 6-chloronaphthalene with formaldehyde and ammonia in a Mannich reaction. This reaction typically requires acidic conditions and can be carried out at room temperature. Another method involves the reduction of 1-(Nitromethyl)-6-chloronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Industrial production of this compound may involve large-scale Mannich reactions or catalytic hydrogenation processes, optimized for yield and purity.
Analyse Chemischer Reaktionen
1-(Aminomethyl)-6-chloronaphthalene undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under specific conditions.
Reduction: The nitro precursor can be reduced to the amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, formaldehyde, and ammonia. Major products formed from these reactions include imines, nitriles, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-6-chloronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-6-chloronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)-6-chloronaphthalene can be compared with other similar compounds, such as:
1-(Aminomethyl)-naphthalene: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloronaphthalene: Lacks the aminomethyl group, which limits its applications in biological studies.
1-(Aminomethyl)-2-chloronaphthalene: The position of the chlorine atom affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications.
Eigenschaften
Molekularformel |
C11H10ClN |
---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
(6-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |
InChI-Schlüssel |
OCDXSHGLWHGVEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.